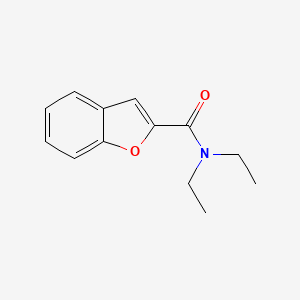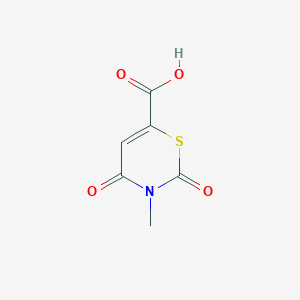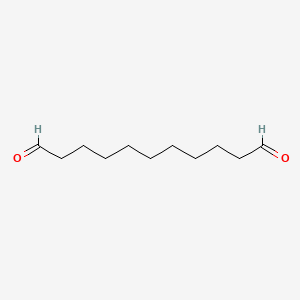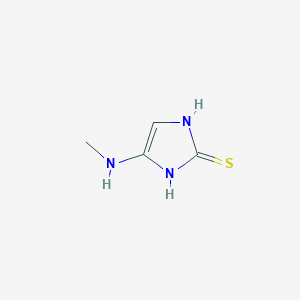![molecular formula C18H18O5 B14356354 (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 91597-30-7](/img/structure/B14356354.png)
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphenyl group and a methoxyphenyl group attached to an oxirane ring, which is further connected to a methanone group
Vorbereitungsmethoden
The synthesis of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring, resulting in the desired product .
Analyse Chemischer Reaktionen
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to yield diols.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and diols .
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenyl)acetaldehyde: This compound has a similar structure but lacks the oxirane ring, resulting in different chemical properties and reactivity.
4-Methoxychalcone epoxide: This compound also contains an oxirane ring but differs in the substitution pattern on the phenyl rings, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and oxirane functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91597-30-7 |
|---|---|
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)17-18(23-17)16(19)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3 |
InChI-Schlüssel |
JHHHRSIZEBSQGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



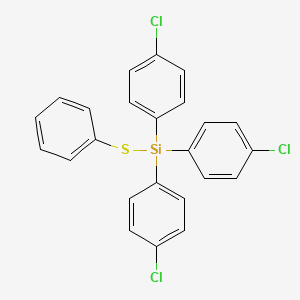
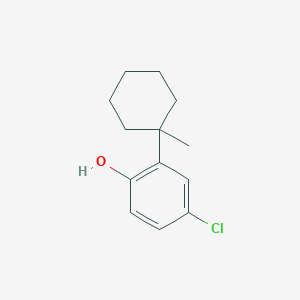
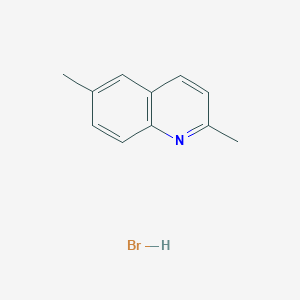


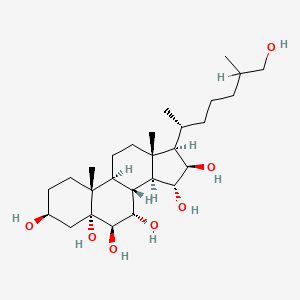
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)


